(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride chemical properties
(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride chemical properties
An In-depth Technical Guide to (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride
Introduction
(1S,3R)-3-Aminocyclopentanecarboxylic acid, a non-proteinogenic cyclic β-amino acid, represents a pivotal structural motif in medicinal chemistry and drug development. Its constrained cyclopentane scaffold provides a conformationally restricted backbone, which is invaluable for designing molecules with high specificity and potency for various biological targets. This guide offers a comprehensive overview of the chemical and physical properties of its hydrochloride salt, delving into its structural nuances, reactivity, pharmacological relevance, and practical applications for researchers and scientists in the pharmaceutical industry.
Chemical Identity and Structural Elucidation
The precise three-dimensional arrangement of (1S,3R)-3-Aminocyclopentanecarboxylic acid is fundamental to its utility as a chiral building block.
Core Identification
| Identifier | (1S,3R)-3-Aminocyclopentanecarboxylic acid | (1S,3R)-3-Aminocyclopentanecarboxylic acid HCl |
| Synonyms | (+)-(1S,3R)-β-Homocycloleucine, cis-3-Amino-cyclopentanecarboxylic acid[1] | (-)-(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride salt[2] |
| CAS Number | 71830-07-4[1] | 147780-44-7[3] |
| Molecular Formula | C₆H₁₁NO₂[1][4] | C₆H₁₂ClNO₂[2][3] |
| Molecular Weight | 129.16 g/mol [1][4] | 165.62 g/mol [3] |
| PubChem CID | 410240[1] | 72208263[5] |
Stereochemistry and Conformation
The designation (1S,3R) defines the absolute configuration at the two stereocenters, C1 (the carbon bearing the carboxylic acid) and C3 (the carbon bearing the amino group). This specific arrangement results in a cis relationship between the amino and carboxylic acid groups, meaning they reside on the same face of the cyclopentane ring.
The cyclopentane ring is not planar. To alleviate torsional strain that would be present in a flat structure, it adopts puckered conformations.[6] The two most common, low-energy conformations are the envelope (Cₛ symmetry) and the half-chair or twist (C₂ symmetry).[7] These forms can interconvert through a low-energy process called pseudorotation.[8][9] The presence of substituents, like the amino and carboxyl groups, will influence the conformational equilibrium, favoring arrangements that minimize steric interactions.
Caption: Relationship between chemical structure and stereochemical/conformational properties.
Physicochemical and Spectroscopic Properties
The hydrochloride salt form enhances the stability and solubility of the compound, particularly in aqueous media.
Physical Properties
| Property | Value | Source |
| Appearance | White solid | [1] |
| Purity | ≥95% (by HPLC) | [3][10][11] |
| Optical Rotation | [α]D²⁵ = +8 ± 2º (c=1 in H₂O) | [1] |
| Storage | Store at 0-8°C | [1] |
Spectroscopic Profile
Spectroscopic analysis is crucial for structural verification and purity assessment.
-
¹H NMR Spectroscopy : The proton NMR spectrum would be complex due to the cyclic structure. Key expected signals include:
-
A multiplet for the proton at C1, adjacent to the carbonyl group.
-
A multiplet for the proton at C3, bonded to the nitrogen.
-
A series of complex multiplets for the methylene protons (C2, C4, C5) of the cyclopentane ring.
-
Broad signals corresponding to the amine (as -NH₃⁺) and carboxylic acid (-OH) protons, which may exchange with deuterium in D₂O.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups.
-
O-H Stretch : A very broad absorption from 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H group.[12]
-
N-H Stretch : A broad absorption in the 3000-3400 cm⁻¹ region, typical for an ammonium salt (R-NH₃⁺).
-
C-H Stretch : Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.
-
C=O Stretch : A strong, sharp peak around 1700-1730 cm⁻¹ for the carbonyl of the carboxylic acid.[12]
-
-
Mass Spectrometry : In electrospray ionization (ESI) mass spectrometry, the compound would be detected in positive ion mode. The expected base peak would correspond to the protonated molecule of the free amino acid, [M+H]⁺, at an m/z of approximately 130.1.
Reactivity and Synthetic Utility
As a bifunctional molecule, (1S,3R)-3-Aminocyclopentanecarboxylic acid serves as a versatile intermediate in multi-step syntheses.[4][10]
Acid-Base Chemistry
In solution, the molecule exists as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻). The hydrochloride salt is the form where both the amino group (as an ammonium chloride) and the carboxylic acid are protonated. The distinct pKa values of the ammonium and carboxylic acid moieties allow for selective reactions by carefully controlling the pH.
Key Synthetic Transformations
The primary utility of this compound lies in its role as a chiral building block.[1] To achieve selective transformations, one of the functional groups is typically protected.
-
N-Protection : The amino group is commonly protected, for instance, as a tert-butyloxycarbonyl (Boc) derivative. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The resulting N-Boc protected intermediate is a valuable asset for peptide synthesis and other coupling reactions.[13][14]
-
C-Protection : The carboxylic acid can be converted into an ester (e.g., methyl or ethyl ester) to prevent its participation in reactions targeting the amino group.
Its constrained cyclic nature makes it a key component in the synthesis of peptidomimetics, cyclic RGD peptides, and as a scaffold for developing potent and selective antagonists for targets like the CCR1 receptor.[3]
Caption: Synthetic pathways involving (1S,3R)-3-Aminocyclopentanecarboxylic acid.
Pharmacological Context
The structural similarity of this compound to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, makes it a subject of interest in neuroscience.[15][16]
GABA Receptor Modulation
GABA exerts its effects through two main receptor types: GABAₐ (ionotropic receptors) and GABAₑ (metabotropic G-protein coupled receptors).[17][18] Molecules that can act as agonists or antagonists at these receptors have significant therapeutic potential for treating conditions like epilepsy, anxiety, and spasticity.[16][19] (1S,3R)-3-Aminocyclopentanecarboxylic acid has been investigated for its activity at GABAₐ receptors.[20] Its rigid structure helps in probing the specific conformational requirements of the GABA receptor binding pocket, aiding in the design of more selective modulators.
Role in Drug Discovery
Beyond its potential direct GABAergic activity, the compound is more widely used as a scaffold in drug discovery.[1] Its conformationally restricted nature helps to reduce the entropic penalty upon binding to a target protein, which can lead to enhanced binding affinity and efficacy. It is a key intermediate for pharmaceuticals targeting neurological disorders and has been incorporated into molecules designed as neuroprotective agents.[1][13]
Safety and Handling
Adherence to safety protocols is essential when handling this chemical. The following information is derived from available Safety Data Sheets (SDS).
-
Hazard Identification : May be harmful if swallowed, inhaled, or absorbed through the skin.[2] It may cause irritation to the skin, eyes, and respiratory tract.[2][21]
-
Personal Protective Equipment (PPE) : Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[21]
-
Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid dust formation and inhalation.[2][22] Avoid contact with skin and eyes.[2]
-
Storage : Keep the container tightly closed and store in a cool, dry place as recommended (0-8°C).[1]
-
First Aid :
-
In case of skin contact : Wash off with soap and plenty of water.[23]
-
In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes.[23]
-
If inhaled : Move the person into fresh air.[23]
-
If swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person.[21]
-
Experimental Protocol: N-Boc Protection
This protocol details a standard procedure for the synthesis of BOC-(1R,3S)-3-aminocyclopentanecarboxylic acid, a key derivative for further synthetic elaboration.[14]
Materials and Reagents
-
(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., NaOH, TEA)
-
Dioxane (or a similar solvent like THF)
-
Water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure
-
Dissolution : Dissolve (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride (1.0 eq) in a mixture of dioxane and water.
-
Basification : Cool the solution in an ice bath (0°C). Slowly add sodium bicarbonate (approx. 2.5 eq) to neutralize the hydrochloride and create basic conditions for the reaction.
-
Addition of Boc₂O : Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the cooled reaction mixture.
-
Reaction : Remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Workup - pH Adjustment : Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 with 1M HCl.
-
Extraction : Extract the acidified aqueous layer three times with ethyl acetate.
-
Washing : Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.
-
Purification : If necessary, the product can be purified by column chromatography on silica gel.
Caption: Experimental workflow for the N-Boc protection of the amino acid.
References
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